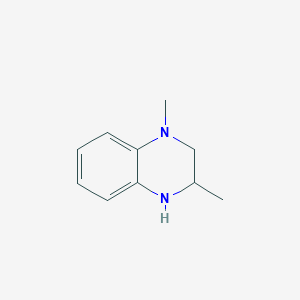
1,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
货号 B8514563
分子量: 162.23 g/mol
InChI 键: WDHWVSQGZJTAKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04499270
Procedure details


To a stirred solution of 0.2 mole (34.8 g) of 1,3-dimethyl-2-oxoquinoxaline in 300 ml of dry tetrahydrofuran is added dropwise 0.24 mole (240 ml of 1 M) diborane in tetrahydrofuran. The solution is stirred one additional hour, then heated at its reflux temperature for one day. After cooling, about 40 ml of water is added, followed by 2 equivalents of 4N hydrochloric acid. The solution is heated at reflux for one hour, then evaporated to provide a solid residue. The residue is dissolved in water. The solution is basified and then extracted with diethyl ether. The ether is dried, then evaporated to provide an oil. Distillation provides 1,3-dimethyl-1,2,3,4-tetrahydroquinoxaline, b.p. 85° C/0.1 mm of Hg. Analysis: Calculated for C10H14N2 : %C, 74.0; %H, 8.7; %N, 17.4; Found: %C, 74.2; %H, 8.9; %N, 17.3.







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[C:3]1=O.B#B.Cl>O1CCCC1.O>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]([CH3:12])[CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(C(=NC2=CC=CC=C12)C)=O
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
reactant
|
|
Smiles
|
B#B
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution is stirred one additional hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at its
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux temperature for one day
|
|
Duration
|
1 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a solid residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide an oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CC(NC2=CC=CC=C12)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
